N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride
Overview
Description
“N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride” is a quaternary ammonium compound used as a reactant and reactant modifier in various industrial processes. It has a CAS Number of 205690-51-3 and a molecular formula of C5H13Cl2NO .
Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-3-(dimethylamino)-2-propanol hydrochloride . The InChI key is also provided in the search results .The physical form of the compound is not explicitly mentioned in the search results .
Scientific Research Applications
Surfactant Synthesis and Characterization :
- Used in the synthesis of a gemini quaternary ammonium salt surfactant that can be polymerized (Sun Pei-dong, 2011).
- Acts as an intermediate in the synthesis of dissymmetric bis-quaternary ammonium with an imidazoline ring, showing inhibition efficiency on mild steel in hydrochloric acid solution (Sun Zhao-dong, 2009).
- Utilized in the synthesis of 3-Chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride with better surface activities than benzalkonium chloride (Lihua Pei et al., 2014).
Rheological Property and Synthesis Studies :
- Synthesis of amphoteric hydroxyethylcellulose with notable viscosity behavior in aqueous salt solutions (Hu Zhi-yong, 2009).
Synthesis of Novel Compounds :
- In the creation of novel betaine type asphalt emulsifier with efficient emulsification properties (Laishun Shi et al., 2015).
- Used in the synthesis of dissymmetric gemini surfactant, indicating reasonable and feasible synthesis process (Yang Fei, 2010).
Antimicrobial Applications :
- In the grafting of cellulose by a novel quaternarized N-halamine, showing powerful antimicrobial properties (Zhenzhen Kang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-(dimethylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDHZGMNEDEKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CCl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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